molecular formula C10H9ClN2O B2695462 N-[(3-chlorophenyl)methyl]-2-cyanoacetamide CAS No. 64488-08-0

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide

Cat. No. B2695462
CAS RN: 64488-08-0
M. Wt: 208.65
InChI Key: BSFAHGRCRCEWMR-UHFFFAOYSA-N
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Patent
US04028084

Procedure details

A solution of 38.5 g. (0.34 mole) of ethyl cyanoacetate and 48.1 g. (0.34 mole) of 3-chlorobenzylamine in 120 ml. of 95% ethanol is refluxed for 5 hours and then allowed to stand overnight at ambient temperature. Agitation causes crystallization. Filtration is followed by washing of the solid with a small amount of ether to give 28.7 g. of the desired product as small, white needles, m.p. 123°-5° C.
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13][NH2:14]>C(O)C>[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13][NH:14][C:4](=[O:6])[CH2:3][C:1]#[N:2]

Inputs

Step One
Name
Quantity
0.34 mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
0.34 mol
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing of the solid with a small amount of ether
CUSTOM
Type
CUSTOM
Details
to give 28.7 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(CNC(CC#N)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.